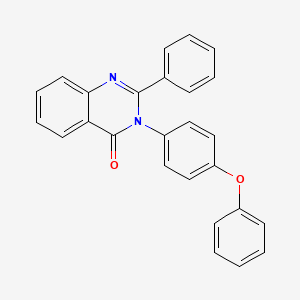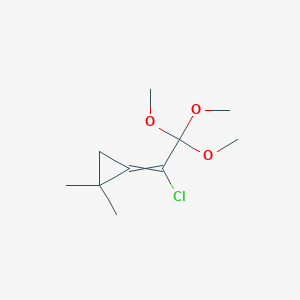
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with chloroform and methanol under specific conditions. The reaction is catalyzed by a strong base such as sodium hydroxide, which facilitates the formation of the trimethoxyethylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The chloro and trimethoxyethylidene groups facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar compounds to 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane include:
- 1-chloro-2,2-diphenyl-cyclopropane
- 1-chloro-2-(2-chlorocyclopropyl)cyclopropane
- 9-(1-chloro-ethyl)-phenanthrene
These compounds share structural similarities but differ in their substituents and reactivity. The unique combination of the chloro and trimethoxyethylidene groups in this compound sets it apart, offering distinct chemical properties and applications.
Properties
CAS No. |
89878-97-7 |
|---|---|
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-9(2)6-7(9)8(11)10(12-3,13-4)14-5/h6H2,1-5H3 |
InChI Key |
MERLHLYZIRDLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1=C(C(OC)(OC)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


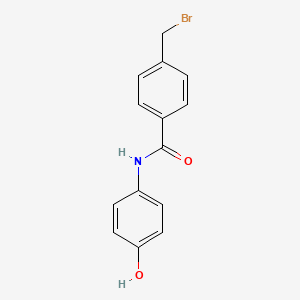
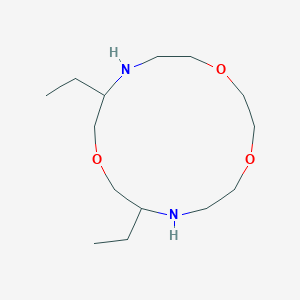
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
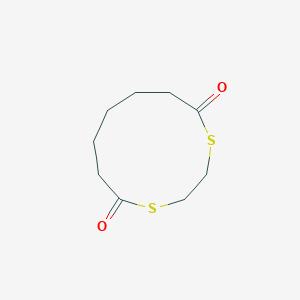
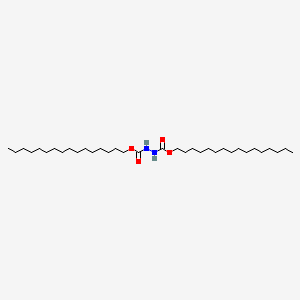
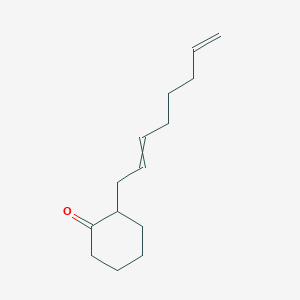
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
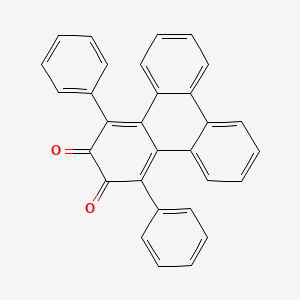
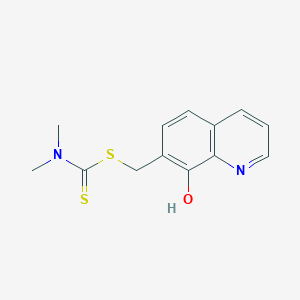
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
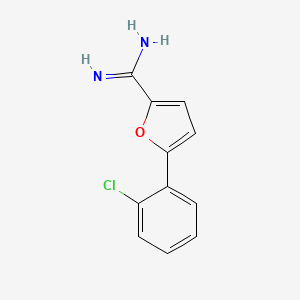
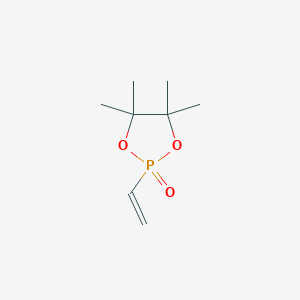
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
